molecular formula C26H22ClN3 B2884895 8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-81-7

8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2884895
CAS No.: 901004-81-7
M. Wt: 411.93
InChI Key: GPEIAJXDQWTQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound with potential applications in scientific research. It is a member of the pyrazoloquinoline family of compounds, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the compound . These derivatives exhibited potent cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research and therapy. Such compounds could be explored for their anticancer properties, providing a foundation for the development of new therapeutic agents (Deady et al., 2003).

Structural and Optical Properties

Research on 4H-pyrano[3,2-c]quinoline derivatives, which share a core structure with the compound , focused on their structural and optical properties. These properties are critical for applications in materials science, including the development of thin films with potential uses in electronics and photonics. The findings could guide the engineering of materials with specific optical characteristics for use in electronic devices and sensors (Zeyada et al., 2016).

Photophysics and Molecular Logic Switches

Another study explored the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, highlighting their potential in the implementation of molecular logic switches. This suggests applications in the development of smart materials and systems that respond to external stimuli, such as changes in pH or the presence of specific ions, which can be useful in sensors and molecular electronics (Uchacz et al., 2016).

Photovoltaic Properties

The photovoltaic properties of related 4H-pyrano[3,2-c]quinoline derivatives were studied, revealing their potential in organic-inorganic photodiode fabrication. This application is significant for renewable energy technologies, where such compounds could be used to develop new types of solar cells or improve the efficiency of existing photovoltaic systems (Zeyada et al., 2016).

Properties

IUPAC Name

8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3/c1-4-18-6-8-19(9-7-18)25-23-15-28-24-12-10-20(27)14-22(24)26(23)30(29-25)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEIAJXDQWTQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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